molecular formula C23H27N3O4 B2498686 N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1795190-90-7

N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2498686
CAS No.: 1795190-90-7
M. Wt: 409.486
InChI Key: QYKVGRBIRLAPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a complex molecular structure that includes both hydroxy and oxalamide functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a phenylpentyl halide with a hydroxylating agent under controlled conditions to introduce the hydroxy group.

    Synthesis of the Oxopyrrolidinyl-Phenyl Intermediate: This step involves the reaction of a phenylamine with a pyrrolidinone derivative to form the oxopyrrolidinyl-phenyl intermediate.

    Coupling Reaction: The final step involves the coupling of the two intermediates using an oxalamide linker under specific reaction conditions, such as the presence of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxalamide groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The phenyl groups can also participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.

    N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea: Similar structure but with a urea group instead of an oxalamide group.

Uniqueness

N1-(5-hydroxy-3-phenylpentyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and oxalamide groups allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-15-12-18(17-6-2-1-3-7-17)11-13-24-22(29)23(30)25-19-8-4-9-20(16-19)26-14-5-10-21(26)28/h1-4,6-9,16,18,27H,5,10-15H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKVGRBIRLAPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.